3-Benzyloxyphenylacetonitrile

Beschreibung

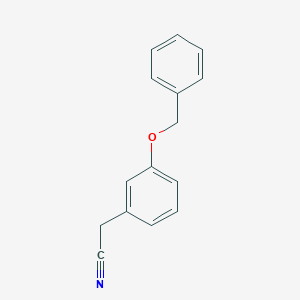

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(3-phenylmethoxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c16-10-9-13-7-4-8-15(11-13)17-12-14-5-2-1-3-6-14/h1-8,11H,9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKZFVIPFANUBDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60334156 | |

| Record name | 3-Benzyloxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20967-96-8 | |

| Record name | 3-(Phenylmethoxy)benzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20967-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Benzyloxyphenylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Benzyloxyphenylacetonitrile and Its Analogs

Classical Synthesis Routes

Classical synthesis provides robust and widely utilized methods for obtaining 3-Benzyloxyphenylacetonitrile and related structures. These routes are characterized by nucleophilic substitution reactions to introduce the nitrile group and etherification reactions to form the benzyl (B1604629) ether linkage.

A primary strategy for introducing the nitrile group is through a nucleophilic substitution reaction, where a cyanide anion displaces a leaving group on a benzylic carbon. ibchem.comsavemyexams.com This reaction is a key step in extending the carbon chain by one atom. savemyexams.com The process typically involves an SN2 (bimolecular nucleophilic substitution) mechanism, where the cyanide nucleophile attacks the carbon atom bearing a leaving group, such as a halide. vaia.comwikipedia.org

The direct conversion of 3-Benzyloxybenzyl chloride to this compound is a classic example of nucleophilic substitution. In this reaction, an alkali metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN), serves as the source of the cyanide nucleophile (CN⁻). science-revision.co.uk The cyanide ion attacks the electrophilic benzylic carbon of 3-Benzyloxybenzyl chloride, displacing the chloride ion to form the desired nitrile product. vaia.comdoubtnut.com

A patented method for the synthesis of the analogous compound, 4-Benzyloxyphenylacetonitrile, illustrates this process. In the procedure, 4-benzyloxybenzyl chloride is reacted with potassium cyanide to yield the target molecule. google.com This transformation highlights the general applicability of using alkali metal cyanides to convert benzyloxybenzyl halides into their corresponding phenylacetonitrile (B145931) derivatives.

| Substrate | Reagent | Solvent | Temperature | Time | Product | Reference |

| 4-Benzyloxybenzyl Chloride | Potassium Cyanide (KCN) | Dimethylformamide (DMF) | 40-50°C | ~3 hours | 4-Benzyloxyphenylacetonitrile | google.com |

| Table 1: Representative conditions for the cyanation of a benzyloxybenzyl chloride analog. |

The choice of solvent is critical for optimizing the cyanation reaction, as it influences the solubility of the ionic cyanide salt and the organic substrate. Polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are particularly effective. google.comgoogle.comgoogleapis.com These solvents can dissolve both the organic starting material and, to some extent, the alkali metal cyanide, facilitating the reaction. google.com In one documented synthesis of 4-Benzyloxyphenylacetonitrile, DMF was used as the primary reaction solvent. google.com Following the reaction, non-polar organic solvents like toluene (B28343) can be added to aid in the workup and extraction of the product from the aqueous phase. google.com The use of a solvent system comprising water and/or an organic solvent is a general strategy for this type of reaction. google.com

To overcome the mutual insolubility of aqueous or solid inorganic cyanides and the organic substrate, phase-transfer catalysis (PTC) is an effective technique. annamalaiuniversity.ac.inresearchgate.net A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like Triethylbenzylammonium Chloride, facilitates the transfer of the cyanide anion from the aqueous or solid phase into the organic phase where the reaction occurs. slideshare.netoperachem.com The catalyst's cation (Q⁺) pairs with the cyanide anion (CN⁻), forming an ion pair (Q⁺CN⁻) that is soluble in the organic solvent. operachem.com This "activated" cyanide ion can then readily react with the organic halide. operachem.com This methodology increases reaction rates, allows for milder conditions, and can improve yields. crdeepjournal.org While not specific to this compound, the use of tetrabutylammonium (B224687) bromide, another common phase-transfer catalyst, has been documented in the synthesis of its analogs, demonstrating the utility of this approach in related systems. nih.gov

The formation of the benzyloxy group is another key synthetic transformation. This is typically achieved via an etherification reaction, with the Williamson ether synthesis being the most prominent and versatile method. wikipedia.org

The Williamson ether synthesis is an SN2 reaction between an alkoxide (or in this case, a phenoxide) and an alkyl halide. wikipedia.orgmasterorganicchemistry.com To synthesize this compound via this route, the starting material would be 3-Hydroxyphenylacetonitrile. The phenolic hydroxyl group is first deprotonated by a base to form a more nucleophilic phenoxide ion. This phenoxide then attacks a benzylating agent, such as benzyl bromide or benzyl chloride, displacing the halide and forming the ether linkage. youtube.com

This strategy has been successfully applied in the synthesis of the analogous 4-Benzyloxyphenylacetonitrile. In a high-yielding procedure, 4-hydroxyphenylacetonitrile was treated with benzyl bromide in the presence of potassium carbonate, which served as the base to deprotonate the phenol (B47542). nih.govfrontiersin.org This reaction proceeded with high purity and yield, underscoring the effectiveness of the Williamson ether synthesis for preparing benzyloxyphenylacetonitrile structures. nih.govfrontiersin.org

| Substrate | Benzylating Agent | Base | Purity | Yield | Product | Reference |

| p-Hydroxyphenylacetonitrile | Benzyl Bromide | Potassium Carbonate (K₂CO₃) | 99.83% | 98.92% | 4-Benzyloxyphenylacetonitrile | nih.govfrontiersin.org |

| Table 2: Research findings on the synthesis of an analog via Williamson Ether Synthesis. |

Benzyl Ether Formation Strategies Relevant to the Benzyloxy Moiety

Acid-Catalyzed Benzylation using TriBOT (2,4,6-tris(benzyloxy)-1,3,5-triazine)

A notable method for the O-benzylation of alcohols and phenols utilizes 2,4,6-tris(benzyloxy)-1,3,5-triazine, commonly known as TriBOT. acs.orgaspirasci.com This reagent is a stable, crystalline, and non-hygroscopic solid, offering an efficient and convenient alternative to traditional benzylating agents like benzyl halides, which can be lachrymatory. aspirasci.comnard.co.jp The reaction is catalyzed by a strong acid, such as trifluoromethanesulfonic acid (TfOH), and proceeds effectively at room temperature in solvents like 1,2-dimethoxyethane (B42094) or 1,4-dioxane. acs.orgnard.co.jp

The mechanism involves the acid-catalyzed activation of TriBOT. The protonation of one of the triazine nitrogen atoms facilitates the departure of a benzyloxy group, which is then attacked by the nucleophilic hydroxyl group of the precursor, for instance, 3-hydroxyphenylacetonitrile. A key advantage of using TriBOT is its high atom economy, as all three benzyloxy groups on the triazine ring can potentially be transferred. acs.orgnard.co.jp Typically, 0.4 equivalents of TriBOT are sufficient for the effective benzylation of various functionalized alcohols, yielding the desired benzyl ethers in good yields. acs.orgorganic-chemistry.org

Table 1: Representative Conditions for Acid-Catalyzed Benzylation with TriBOT

| Substrate | Catalyst | Solvent | Temperature | Yield | Reference |

| Various Alcohols | TfOH | 1,2-Dimethoxyethane | Room Temp. | Good | acs.org |

| Phenols | TfOH | 1,4-Dioxane | Room Temp. | Good | nard.co.jp |

Consideration of Selective Protection of Hydroxyl Groups in Multi-functionalized Precursors

When synthesizing complex molecules with multiple hydroxyl groups, such as polyols or polyhydroxylated phenols, achieving selective protection of a single hydroxyl group is a significant synthetic challenge. researchgate.net The ability to regioselectively benzylate one hydroxyl group over others is crucial for efficient synthesis, avoiding complex protection-deprotection sequences. nih.gov

Several factors influence the regioselectivity of benzylation reactions. Steric hindrance is a primary determinant, with less sterically hindered hydroxyl groups exhibiting greater reactivity. For example, primary alcohols will typically react faster than secondary or tertiary alcohols. In cases of cyclic trans-diols where both hydroxyl groups are equatorial, achieving selectivity can be particularly challenging. beilstein-journals.org

The choice of reaction conditions, including the base, solvent, and any catalytic additives, can be fine-tuned to favor the protection of a specific hydroxyl group. For instance, methods using stoichiometric amounts of diisopropylethylamine (DIPEA) and benzyl bromide with a catalytic quantity of tetrabutylammonium iodide (TBAI) have been developed for selective benzylation. nih.gov Similarly, tin-mediated alkylations are a common strategy to achieve regioselective protection, although their reliability can sometimes be variable. nih.govbeilstein-journals.org The nature of other protecting groups already present on the molecule can also direct the regioselectivity of subsequent protection steps. beilstein-journals.org Careful optimization of these parameters is essential for the successful synthesis of complex, multi-functionalized target molecules.

Modern and Sustainable Synthetic Approaches

In line with the growing emphasis on green chemistry, modern synthetic strategies are increasingly focused on developing environmentally benign and efficient methodologies. For the synthesis of nitriles like this compound, photocatalytic and mechanochemical approaches offer promising sustainable alternatives to traditional methods.

Photocatalytic Cyanation Strategies for C-CN Bond Formation

Photocatalysis has emerged as a powerful tool in organic synthesis, utilizing light as a clean energy source to drive chemical transformations under mild conditions. researchgate.net This approach is particularly attractive for C-CN bond formation, offering an alternative to classical methods that often require toxic cyanide sources and harsh conditions. researchgate.netbeilstein-journals.org

Homogeneous photocatalysis employs a soluble catalyst that operates in the same phase as the reactants. researchgate.net In nitrile synthesis, this often involves photoredox catalysts, such as ruthenium or iridium complexes, which can be excited by visible light. beilstein-journals.org Upon excitation, the catalyst can initiate a single-electron transfer (SET) process, leading to the formation of radical intermediates that combine to form the desired nitrile product. beilstein-journals.org For instance, a photocatalytic oxidative coupling of 4-alkyl-3,4-dihydroquinoxalin-2(1H)-ones with trimethylsilyl (B98337) cyanide (TMSCN) has been achieved using a ruthenium-based catalyst, yielding the cyano derivative. beilstein-journals.org While effective, homogeneous catalysts can be difficult to separate from the reaction mixture and may suffer from moderate chemical and photostability. researchgate.net

Heterogeneous photocatalysis utilizes an insoluble, solid-state photocatalyst, which offers significant advantages in terms of catalyst recovery, reusability, and stability. rsc.orgresearchgate.netmdpi.com Semiconductor materials like titanium dioxide (TiO₂) and graphitic carbon nitride (g-C₃N₄) are commonly used. researchgate.netnih.gov These materials absorb light to generate electron-hole pairs, which then drive the redox reactions on the catalyst surface. nih.gov

For nitrile synthesis, heterogeneous systems can provide a green and efficient route. For example, a novel copper-based heterogeneous photocatalyst supported on ZnCo₂O₄@g-C₃N₄ has been developed for the visible-light-driven cyanation of aryl halides. nih.gov This system operates at room temperature in the air, using a non-toxic cyanide source, potassium ferrocyanide (K₄[Fe(CN)₆]). nih.gov The high efficiency of such catalysts stems from the synergistic properties of their components, which enhance charge separation and reduce the recombination of electron-hole pairs. nih.gov The development of highly customized heterogeneous photocatalysts, potentially activated by visible light, is a key area of research for achieving selective and cost-effective organic synthesis. rsc.org

Table 2: Comparison of Photocatalytic Cyanation Strategies

| Feature | Homogeneous Photocatalysis | Heterogeneous Photocatalysis |

| Catalyst State | Soluble, same phase as reactants | Solid, different phase from reactants |

| Typical Catalysts | Ru/Ir complexes, organic dyes | TiO₂, g-C₃N₄, MOFs |

| Advantages | High activity, good selectivity | Easy separation, reusability, high stability |

| Disadvantages | Difficult to recycle, potential toxicity | Lower efficiency, potential for low selectivity |

| Reference | beilstein-journals.orgresearchgate.net | rsc.orgresearchgate.netnih.gov |

Mechanochemical Synthesis under Solvent-Free Conditions

Mechanochemistry offers a paradigm shift in chemical synthesis by using mechanical energy, typically through ball milling, to initiate reactions in the absence of bulk solvents. researchgate.netd-nb.info This approach aligns with the principles of green chemistry by minimizing solvent waste and often enabling reactions at room temperature. acs.orgum.edu.my

The mechanochemical synthesis of nitriles has been demonstrated as a practical and efficient metal- and solvent-free method. acs.orgum.edu.my For example, nitriles can be prepared in good to high yields from various aldehydes at room temperature using a planetary ball mill. acs.orgum.edu.my This technique avoids the use of toxic and costly metal catalysts as well as hazardous organic solvents. acs.orgum.edu.my Another mechanochemical approach involves the (3+2)-cycloaddition of in situ generated nitrile imines with dipolarophiles under solvent-free ball-milling conditions to produce complex heterocyclic products. rsc.org While many mechanochemical reactions are performed neat, the addition of a small amount of liquid, known as liquid-assisted grinding (LAG), can sometimes be essential for a reaction to proceed. rsc.org The versatility and environmental benefits of mechanochemistry make it an increasingly attractive strategy for the synthesis of a wide range of organic compounds. d-nb.info

Microwave-Assisted Synthesis for Reaction Optimization

Microwave-assisted organic synthesis (MAOS) has become a widely adopted technique for accelerating chemical reactions, often leading to higher yields and purities compared to conventional heating methods.

The application of microwave irradiation can dramatically reduce reaction times from hours to minutes. For instance, the cyanation of aryl bromides, a key reaction for the synthesis of aryl nitriles, has been successfully performed under microwave irradiation. A microwave-assisted postsynthetic modification on a metal-organic framework (MOF) demonstrated the cyanation of an aryl bromide with CuCN at 170 °C in just 10 minutes, achieving a high yield. nih.gov This is significantly faster than conventional thermal methods. nih.gov

Microwave heating has also been effectively used for the benzylation of phenols. The solvent-free benzylation of phenol and substituted phenols with benzyl halides under microwave irradiation in the presence of K2CO3 and a phase-transfer catalyst (TEBAC) resulted in high chemoselectivity for O-alkylation with high yields (89–96%). researchgate.net This method could be directly applicable to the synthesis of this compound from 3-hydroxyphenylacetonitrile.

The following table presents data on microwave-assisted synthesis of nitriles:

| Substrate | Reagent | Conditions | Time | Yield | Ref |

| Aryl Bromide (on MOF) | CuCN | NMP, 170 °C, MW | 10 min | ~90% | nih.gov |

| Phenol | Benzyl bromide | K2CO3, TEBAC, MW | - | 89-96% (O-alkylation) | researchgate.net |

Microwave-assisted synthesis is often considered a green chemistry approach due to its potential for reduced energy consumption and the use of less solvent. The rapid heating and shorter reaction times contribute to significant energy savings compared to conventional heating methods that require prolonged reaction times. researchgate.net The ability to perform reactions under solvent-free conditions, as demonstrated in the benzylation of phenols, further enhances the environmental benefits by reducing solvent waste. researchgate.net

Synthesis of Derivatized this compound Scaffolds

The synthesis of analogs of a lead compound is a crucial step in drug discovery, allowing for the exploration of structure-activity relationships (SAR).

SAR studies aim to identify the key structural features of a molecule that are responsible for its biological activity. By systematically modifying the structure of a lead compound and evaluating the biological activity of the resulting analogs, medicinal chemists can optimize potency, selectivity, and pharmacokinetic properties.

The this compound scaffold offers several points for modification to generate a library of analogs for SAR studies. These include:

Modification of the benzyl group: Substitution on the phenyl ring of the benzyl group with various electron-donating or electron-withdrawing groups can probe the influence of electronic and steric effects on activity.

Modification of the phenylacetonitrile core: Introduction of substituents on the phenyl ring of the acetonitrile (B52724) moiety can provide insights into the importance of this part of the molecule for biological activity.

Modification of the nitrile group: The nitrile group can be transformed into other functional groups such as amines, amides, or carboxylic acids to explore the role of this group in target binding.

A study on the discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides as potent inhibitors of Trypanosoma brucei provides a relevant example of SAR studies on benzyloxyphenyl analogs. nih.gov In this study, a series of analogs were synthesized by modifying the benzoyl and benzyloxy moieties, leading to the identification of compounds with significantly improved potency. nih.gov For example, the introduction of a 2-trifluoromethyl group on the benzoyl ring and a fluorine atom at the 4-position of the same ring resulted in a highly potent analog. nih.gov

Another study focused on the design and synthesis of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors. researchgate.net The preliminary SAR from this study indicated that the introduction of a chloro group at the 3-position of the benzyloxyphenyl ring enhanced the inhibitory activity. researchgate.net

The following table shows examples of benzyloxyphenyl analogs and their reported activities from SAR studies:

| Scaffold | R1 | R2 | Biological Target | Activity (EC50/IC50) | Ref |

| N-(2-aminoethyl)-N-benzyloxyphenyl benzamide | H | H | Trypanosoma brucei | - | nih.gov |

| N-(2-aminoethyl)-N-benzyloxyphenyl benzamide | 2-Trifluoromethyl | 4-Fluoro | Trypanosoma brucei | 0.59 µM | nih.gov |

| Benzyloxyphenyl-methylaminophenol | H | H | STAT3 | 7.71 µM | researchgate.net |

| Benzyloxyphenyl-methylaminophenol | Cl | H | STAT3 | 1.38 µM | researchgate.net |

These examples demonstrate the importance of synthesizing and evaluating a diverse set of analogs to understand the SAR and to guide the design of more potent and selective compounds. The synthetic methodologies discussed in the previous sections, such as multicomponent reactions and microwave-assisted synthesis, can be valuable tools for the rapid generation of such analog libraries.

Chemical Reactivity and Transformation Pathways of 3 Benzyloxyphenylacetonitrile

Reactions of the Nitrile Group

The nitrile group (-C≡N) is a versatile functional group that can undergo several important transformations, including hydrolysis, reduction, and nucleophilic addition.

Hydrolysis to Carboxylic Acids (e.g., 3-Benzyloxyphenylacetic Acid)

The nitrile group of 3-Benzyloxyphenylacetonitrile can be hydrolyzed to form 3-Benzyloxyphenylacetic acid. This conversion can be achieved under either acidic or basic conditions, typically requiring heat. chemguide.co.ukcommonorganicchemistry.com The reaction proceeds in two main stages: the initial conversion of the nitrile to an amide, followed by the hydrolysis of the amide to the carboxylic acid. chemistrysteps.com

Protonation of the Nitrile Nitrogen: The reaction is initiated by the protonation of the nitrogen atom of the nitrile group by a strong acid, such as hydrochloric acid (HCl). youtube.comrsc.org This protonation makes the carbon atom of the nitrile group more electrophilic.

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon atom. youtube.com This results in the formation of a protonated imidic acid intermediate.

Tautomerization to Amide: The protonated imidic acid then undergoes tautomerization to form the more stable amide intermediate, 3-Benzyloxyphenylacetamide. chemistrysteps.com

Hydrolysis of the Amide: The amide intermediate is subsequently hydrolyzed to the corresponding carboxylic acid. This part of the mechanism involves the protonation of the carbonyl oxygen of the amide, followed by nucleophilic attack by water on the carbonyl carbon. The resulting tetrahedral intermediate then collapses, eliminating ammonia (B1221849) (which is protonated to the ammonium (B1175870) ion under acidic conditions) to yield 3-Benzyloxyphenylacetic acid. chemistrysteps.comyoutube.com

The hydrolysis of benzonitrile (B105546), a related compound, has been studied extensively in various strong acids, providing insights into the mechanism. rsc.orgsemanticscholar.org The reaction is understood to proceed through an initial N-protonation, followed by a rate-determining attack of water on the carbon atom. rsc.org

Table 1: Reaction Conditions for Hydrolysis of Nitriles

| Reagents | Conditions | Product |

|---|---|---|

| Dilute Hydrochloric Acid | Heat (reflux) chemguide.co.uk | Carboxylic Acid chemguide.co.uk |

To obtain the free carboxylic acid from alkaline hydrolysis, the final solution must be acidified with a strong acid. chemguide.co.uk

Reduction to Primary Amines (e.g., 3-Benzyloxyphenethylamine)

The nitrile group in this compound can be reduced to a primary amine, yielding 3-Benzyloxyphenethylamine. This transformation is a crucial step in the synthesis of various biologically active molecules. Catalytic hydrogenation is a common and effective method for this reduction. google.combme.hu A variety of catalysts and reaction conditions can be employed to achieve high yields and selectivity, minimizing the formation of secondary and tertiary amine byproducts. google.combme.hu

Commonly used catalysts include palladium, platinum, rhodium, and Raney nickel. google.combme.hu The reaction is typically carried out under a hydrogen atmosphere at elevated pressures and temperatures. google.com The choice of solvent and the addition of basic substances can significantly influence the selectivity of the reaction towards the primary amine. google.com For instance, carrying out the hydrogenation in the presence of a basic substance and in a two-phase solvent system has been shown to improve conversion and selectivity. google.com

Table 2: Catalysts and Conditions for Nitrile Reduction to Primary Amines

| Catalyst | Hydrogen Source | Conditions | Key Features |

|---|---|---|---|

| Rhodium | H₂ | Elevated pressure and temperature, basic substance, two-phase solvent system google.com | High conversion and selectivity to primary amine google.com |

| Palladium on Carbon (Pd/C) | Ammonium formate | Mild conditions (25-40 °C) bme.hu | Good to excellent yields for aromatic nitriles bme.hu |

| Polysilane/SiO₂-supported Palladium | H₂ | Continuous-flow, mild conditions | Almost quantitative yields, catalyst remains active for extended periods researchgate.net |

Nucleophilic Additions and Cyclization Reactions

The electrophilic carbon atom of the nitrile group in this compound is susceptible to attack by various nucleophiles. wikipedia.org These nucleophilic addition reactions are fundamental to a wide range of synthetic transformations. The initial addition of a nucleophile to the carbon-nitrogen triple bond results in the formation of an imine anion intermediate, which can then be protonated or undergo further reactions.

Examples of nucleophilic additions to nitriles include reactions with organometallic reagents (like Grignard reagents), alcohols, and other carbon nucleophiles. wikipedia.org These reactions can lead to the formation of ketones (after hydrolysis of the intermediate imine), amides, or new carbon-carbon bonds. wikipedia.org

Furthermore, intramolecular nucleophilic additions can lead to cyclization reactions, forming heterocyclic ring systems. While specific examples involving this compound are not detailed in the provided search results, the general reactivity pattern of nitriles suggests its potential to participate in such transformations. For example, a suitably positioned nucleophile within the same molecule could attack the nitrile carbon to form a ring. Cyclization reactions are a powerful tool in organic synthesis for constructing complex molecular architectures. mdpi.com

Formation of Imines and Related Nitrogen-Containing Heterocycles

The reaction of nitriles with organometallic reagents, such as Grignard reagents, initially forms an imine after an aqueous workup. wikipedia.org This imine can be isolated or further reduced to a primary amine. Imines themselves are important intermediates in organic synthesis and can participate in a variety of subsequent reactions.

The nitrile group of this compound can also serve as a precursor for the synthesis of various nitrogen-containing heterocycles. mdpi.comrsc.orgfrontiersin.org These reactions often involve multi-step sequences or cycloaddition reactions where the nitrile contributes the nitrogen atom to the newly formed ring. The synthesis of heterocycles like triazoles, tetrazoles, and pyridines can sometimes be achieved starting from nitrile-containing compounds. mdpi.com The specific reaction pathways and resulting heterocyclic systems depend on the co-reactants and reaction conditions employed.

Reactions Involving the Benzyloxy Protecting Group

The benzyloxy group in this compound serves as a protecting group for the phenolic hydroxyl group. A common and important reaction involving this group is its removal (deprotection) to unveil the free phenol (B47542). The most prevalent method for cleaving a benzyl (B1604629) ether is through catalytic hydrogenation. organic-chemistry.org

This process typically involves reacting the compound with hydrogen gas in the presence of a palladium catalyst, often supported on carbon (Pd/C). organic-chemistry.org The reaction proceeds under relatively mild conditions and results in the formation of the deprotected phenol and toluene (B28343) as a byproduct. organic-chemistry.org This deprotection step is often a key final step in a multi-step synthesis.

Other methods for benzyl ether cleavage exist, including the use of strong acids, although this is limited to substrates that can tolerate acidic conditions. organic-chemistry.org Oxidative cleavage is also possible under specific conditions. organic-chemistry.org

Table 3: Common Deprotection Methods for Benzyl Ethers

| Reagent(s) | Byproduct | Key Features |

|---|---|---|

| H₂, Pd/C | Toluene | Most common method, mild conditions organic-chemistry.org |

| Strong Acids | N/A | Limited to acid-insensitive substrates organic-chemistry.org |

Catalytic Hydrogenation for Debenzylation (e.g., Palladium on Carbon)

Catalytic hydrogenation is a widely employed and efficient method for the cleavage of benzyl ethers, a process known as debenzylation. In the context of this compound, this reaction is typically carried out using a palladium catalyst supported on activated carbon (Pd/C) in the presence of hydrogen gas (H₂). This process, known as hydrogenolysis, involves the cleavage of the carbon-oxygen bond of the ether, liberating the free phenol, 3-hydroxyphenylacetonitrile, and toluene as a byproduct.

The general transformation can be represented as follows:

Image 1: General scheme for the catalytic hydrogenation of this compound to 3-hydroxyphenylacetonitrile.

The reaction is typically performed in a solvent such as ethanol, methanol, or ethyl acetate (B1210297) at ambient or slightly elevated temperature and pressure. The choice of solvent can influence the reaction rate and selectivity.

Considerations for Selectivity in the Presence of Other Reducible Functionalities

A significant challenge in the catalytic hydrogenation of this compound is the presence of the nitrile group (-C≡N), which is also susceptible to reduction under these conditions. The hydrogenation of a nitrile can lead to the formation of a primary amine (3-(benzyloxy)phenethylamine), which may undergo further reactions. Therefore, achieving selective debenzylation without affecting the nitrile group is a critical consideration.

Selectivity can often be controlled by careful selection of the catalyst, reaction conditions (temperature, pressure), and additives. For instance, modified palladium catalysts or the use of specific catalyst poisons can sometimes suppress the reduction of the nitrile group while still allowing for the hydrogenolysis of the benzyl ether. The choice of solvent can also play a role in modulating the relative reactivity of the two functional groups. It has been noted that achieving high selectivity in the hydrogenation of nitriles to primary amines can be challenging, with potential for side reactions. bme.hu In the case of benzonitrile, supported palladium catalysts have been shown to facilitate both hydrogenation of the nitrile and subsequent hydrogenolysis to toluene. core.ac.uk

Table 1: Potential Products of Catalytic Hydrogenation of this compound

| Starting Material | Reagents and Conditions | Major Product (Selective Debenzylation) | Potential Byproduct (Nitrile Reduction) |

| This compound | H₂, Pd/C, Solvent | 3-Hydroxyphenylacetonitrile | 3-(Benzyloxy)phenethylamine |

Use of Hydrogen Transfer Sources (e.g., 1,4-Cyclohexadiene)

An alternative to using gaseous hydrogen is transfer hydrogenolysis. This method utilizes a hydrogen donor molecule in the presence of a catalyst, typically palladium on carbon. Common hydrogen donors include 1,4-cyclohexadiene, ammonium formate, and isopropanol. The reaction proceeds by the transfer of hydrogen from the donor molecule to the substrate, mediated by the catalyst.

This technique can sometimes offer improved selectivity compared to catalytic hydrogenation with H₂ gas. The in situ generation of hydrogen on the catalyst surface can be more controlled, potentially favoring the desired debenzylation over nitrile reduction. For example, transfer hydrogenolysis has been successfully employed for the debenzylation of various protected functional groups.

Oxidative Cleavage Methods (e.g., DDQ with Photoirradiation)

Oxidative methods provide an alternative route for the cleavage of benzyl ethers. One effective reagent for this transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). The reaction is believed to proceed through a single-electron transfer mechanism, leading to the formation of a benzylic carbocation, which is then trapped by a nucleophile (often water present in the reaction mixture) to yield the deprotected alcohol and benzaldehyde (B42025).

Recent studies have shown that the efficiency and selectivity of DDQ-mediated debenzylation can be enhanced by photoirradiation with visible light. acs.orgmpg.denih.gov This method offers the advantage of proceeding under mild conditions and can exhibit high functional group tolerance, potentially leaving the nitrile group in this compound intact. acs.orgnih.gov The reaction can be performed with either stoichiometric or catalytic amounts of DDQ. mpg.de

Table 2: Comparison of Debenzylation Methods

| Method | Reagents | Advantages | Potential Challenges |

| Catalytic Hydrogenation | H₂, Pd/C | High efficiency, clean byproducts (toluene) | Selectivity over nitrile reduction can be difficult |

| Transfer Hydrogenolysis | Hydrogen donor (e.g., 1,4-cyclohexadiene), Pd/C | Milder conditions, potentially higher selectivity | May require higher catalyst loading or longer reaction times |

| Oxidative Cleavage | DDQ, light | Mild conditions, high functional group tolerance | Stoichiometric oxidant can complicate purification |

Acid-Mediated Cleavage of Benzyl Ethers

Benzyl ethers can also be cleaved under acidic conditions, typically using strong protic acids such as trifluoroacetic acid (TFA) or Lewis acids like boron trichloride (B1173362) (BCl₃). The mechanism involves the protonation of the ether oxygen, followed by nucleophilic attack on the benzylic carbon or the formation of a benzyl carbocation, which is then captured by a nucleophile.

The applicability of this method to this compound would depend on the stability of the nitrile group and the phenylacetonitrile (B145931) moiety to the strong acidic conditions. Nitriles can be susceptible to hydrolysis to carboxylic acids under harsh acidic conditions. Therefore, careful selection of the acid and reaction conditions is necessary to achieve selective debenzylation. Mild and efficient debenzylation of aryl benzyl ethers has been reported using trifluoroacetic acid.

Reactions of the Phenyl Ring

The aromatic ring of this compound can undergo electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the ring. The position of substitution is directed by the existing substituents: the benzyloxy group (-OCH₂Ph) and the cyanomethyl group (-CH₂CN).

Electrophilic Aromatic Substitution Reactions

The benzyloxy group is an activating group and an ortho, para-director. organicchemistrytutor.com This is due to the lone pairs of electrons on the ether oxygen, which can be donated into the aromatic ring through resonance, increasing the electron density at the ortho and para positions and making them more susceptible to electrophilic attack.

When both an activating and a deactivating group are present on a benzene (B151609) ring, the position of electrophilic substitution is primarily governed by the more powerful activating group. In the case of this compound, the strongly activating and ortho, para-directing benzyloxy group will control the regioselectivity of the reaction.

Therefore, electrophilic aromatic substitution on this compound is expected to occur at the positions ortho and para to the benzyloxy group. The possible positions for substitution are C2, C4, and C6. Steric hindrance from the benzyloxy group might influence the ratio of ortho to para products.

Table 3: Directing Effects of Substituents on the Phenyl Ring of this compound

| Substituent | Position on Phenyl Ring | Electronic Effect | Directing Influence |

| -OCH₂Ph (Benzyloxy) | 3 | Activating, Electron-donating (resonance) | ortho, para-director |

| -CH₂CN (Cyanomethyl) | 1 | Deactivating, Electron-withdrawing (inductive) | Weakly deactivating |

Metal-Catalyzed Cross-Coupling Reactions at the Phenyl Moiety

Metal-catalyzed cross-coupling reactions are powerful tools in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions, often catalyzed by palladium complexes, have revolutionized the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. The phenyl moiety of this compound, in principle, could be a substrate for various cross-coupling reactions, assuming it is appropriately functionalized with a leaving group (such as a halide or triflate) at one of the aromatic positions.

However, a thorough review of available scientific literature and chemical databases does not provide specific examples of metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, Sonogashira, or Buchwald-Hartwig amination, being performed directly on the phenyl ring of this compound itself. Research to date has largely focused on transformations of the nitrile or benzylic ether groups, or the use of this compound as a precursor for other molecules.

While direct experimental data for this compound is not available, it is possible to discuss the potential for such reactions based on the general principles of cross-coupling chemistry and the reactivity of similarly substituted aromatic compounds. For the phenyl ring of this compound to participate in cross-coupling, it would first need to be functionalized with a suitable leaving group, for instance, a bromine or iodine atom. The position of this substituent would direct the subsequent coupling reaction.

Hypothetical Reactivity:

If a halogenated derivative of this compound were used, one could anticipate the following types of transformations:

Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base would lead to the formation of a new carbon-carbon bond, introducing a new aryl, vinyl, or alkyl group onto the phenyl ring.

Heck Reaction: Coupling with an alkene under palladium catalysis would result in the formation of a substituted alkene at the position of the halogen.

Sonogashira Coupling: Reaction with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, would yield an arylethynyl derivative.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine would form a new carbon-nitrogen bond, introducing an amino group to the aromatic ring.

The success and efficiency of these hypothetical reactions would depend on several factors, including the choice of catalyst, ligands, base, and solvent, as well as the position of the leaving group on the phenyl ring and any potential steric hindrance from the benzyloxy and cyanomethyl groups.

Data on Analogous Compounds:

To illustrate the feasibility of such reactions on a related scaffold, the following table summarizes typical conditions for palladium-catalyzed cross-coupling reactions on benzyloxy-substituted aryl halides, which are structurally analogous to a hypothetical halogenated this compound.

| Reaction Type | Aryl Halide Substrate (Example) | Coupling Partner | Catalyst System | Base | Solvent | Product Type |

| Suzuki-Miyaura | 1-Bromo-3-(benzyloxy)benzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Biphenyl derivative |

| Heck | 1-Iodo-3-(benzyloxy)benzene | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Acetonitrile (B52724) | Stilbene (B7821643) derivative |

| Sonogashira | 1-Bromo-3-(benzyloxy)benzene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | Diphenylacetylene derivative |

| Buchwald-Hartwig | 1-Bromo-3-(benzyloxy)benzene | Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | Aryl amine derivative |

This table is illustrative and based on general knowledge of cross-coupling reactions with similar substrates. Specific conditions would require optimization for a given halogenated derivative of this compound.

Applications of 3 Benzyloxyphenylacetonitrile in Complex Molecule Synthesis

Precursor in Pharmaceutical and Medicinal Chemistry

The strategic placement of the benzyloxy and cyanomethyl groups on the phenyl ring of 3-benzyloxyphenylacetonitrile allows for a wide range of chemical transformations. The benzyl (B1604629) group serves as a robust protecting group for the phenolic hydroxyl, which can be cleaved under specific conditions to reveal the free phenol (B47542). The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the formation of various heterocyclic systems. These functionalities make it an ideal starting material for the multi-step synthesis of complex drug molecules.

Synthesis of Cannabinoid Analogs and Related Analgesics

This compound is a key precursor in the synthesis of a variety of cannabinoid analogs, which are compounds that interact with the cannabinoid receptors (CB1 and CB2) in the body. These receptors are involved in regulating a range of physiological processes, including pain sensation, mood, and appetite.

While a direct, detailed synthesis of 3-[4-(1,1-dimethylheptyl)-2-hydroxyphenyl]cyclohexanol from this compound is not explicitly detailed in the provided search results, the structural components of this analgesic compound suggest a plausible synthetic route involving a precursor like this compound. The core structure of many synthetic cannabinoids features a substituted resorcinol (B1680541) (1,3-dihydroxybenzene) or a related phenol. The synthesis of such compounds often involves the reaction of a protected phenolic intermediate with another cyclic or aliphatic component.

A general synthetic strategy would involve the alkylation of the protected resorcinol derivative, followed by the addition of the cyclohexanol (B46403) moiety and subsequent deprotection of the phenol group. The 1,1-dimethylheptyl side chain is a common feature in potent cannabinoid receptor agonists and is crucial for their activity.

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. In the context of cannabinoid receptor agonists, SAR studies have elucidated key structural features required for potent and selective binding to CB1 and CB2 receptors.

The development of peripherally selective cannabinoid receptor partial agonists is an area of active research, aiming to harness the therapeutic benefits of cannabinoid receptor modulation while minimizing central nervous system side effects nih.gov. The synthesis of diverse analogs for SAR studies often relies on versatile building blocks. The general structure of many cannabinoid agonists includes a phenolic ring, a lipophilic side chain, and often a third cyclic or acyclic component. The length and branching of the alkyl side chain, such as the 1,1-dimethylheptyl group, significantly impact the affinity and potency of the compound for cannabinoid receptors chemicalbook.com.

The following table summarizes key structural features and their impact on cannabinoid receptor activity:

| Structural Feature | Impact on Activity |

| Phenolic Hydroxyl Group | Essential for high-affinity binding to the cannabinoid receptor. |

| Alkyl Side Chain (e.g., 1,1-dimethylheptyl) | The length and branching of this chain influence the potency and selectivity of the compound. Longer chains generally lead to increased affinity. chemicalbook.com |

| Cyclohexyl Ring | Contributes to the overall topography of the molecule and its interaction with the receptor binding pocket. |

Non-classical cannabinoids are a class of synthetic compounds that bind to cannabinoid receptors but lack the characteristic tricyclic dibenzopyran core of classical cannabinoids like Δ⁹-tetrahydrocannabinol (THC). These compounds often exhibit improved receptor selectivity and pharmacokinetic properties. The development of non-classical cannabinoids has been a significant focus of research to create therapeutic agents with reduced psychotropic effects.

These synthetic cannabinoids can be categorized into several chemical groups, including classical, non-classical, and amino-alkylindoles prepchem.com. The synthesis of these complex molecules often starts from simpler, functionalized aromatic precursors.

Intermediate in the Synthesis of Antidepressants (e.g., O-desmethylvenlafaxine Succinate)

O-desmethylvenlafaxine, the major active metabolite of the antidepressant venlafaxine, is a serotonin-norepinephrine reuptake inhibitor (SNRI). While the provided outline suggests the use of this compound in its synthesis, published literature details an optimized synthesis of O-desmethylvenlafaxine succinate (B1194679) starting from its positional isomer, p-hydroxybenzonitrile, which is converted to 4-benzyloxyphenylacetonitrile nih.govfrontiersin.org.

The established synthetic route involves the following key steps nih.govfrontiersin.org:

Protection: The phenolic hydroxyl group of p-hydroxybenzonitrile is protected with a benzyl group to yield 4-benzyloxyphenylacetonitrile.

Condensation: This intermediate undergoes a nucleophilic addition to cyclohexanone.

Reduction and Deprotection: The nitrile group is reduced to an amine, and the benzyl protecting group is removed.

Dimethylation and Salt Formation: The primary amine is dimethylated, and the final product is converted to its succinate salt.

This process has been optimized for high yield and purity, making it suitable for industrial production nih.govfrontiersin.org. There is no readily available scientific literature to support the use of this compound for the synthesis of O-desmethylvenlafaxine.

Precursor for PPAR (Peroxisome Proliferator-Activated Receptor) Activators

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that play a crucial role in regulating cellular differentiation, development, and metabolism. There are three main isotypes: PPARα, PPARγ, and PPARβ/δ. Agonists of these receptors are therapeutic targets for metabolic disorders such as type 2 diabetes and dyslipidemia.

While there is no direct evidence in the provided search results for the use of this compound in the synthesis of known PPAR activators, its structure contains motifs that are present in some PPAR agonists. Many synthetic PPAR ligands feature a substituted aromatic core linked to a side chain containing a carboxylic acid or a bioisostere. The benzonitrile (B105546) moiety of this compound could potentially be elaborated into such acidic side chains, making it a plausible, though not yet documented, starting material for novel PPAR activators.

The following table lists the primary functions of the different PPAR isotypes:

| PPAR Isotype | Primary Functions |

| PPARα | Regulation of lipid metabolism, particularly fatty acid oxidation. |

| PPARγ | Regulation of adipogenesis, glucose homeostasis, and insulin (B600854) sensitivity. |

| PPARβ/δ | Involved in fatty acid oxidation, energy homeostasis, and cell proliferation and differentiation. |

Role in the Development of Other Bioactive Molecules

The utility of this compound as a precursor extends to the development of various other bioactive molecules, where it serves as a key intermediate in the synthesis of compounds with significant therapeutic potential.

Detailed research has demonstrated the role of this compound in the synthesis of macrocycle derivatives that function as β-secretase (BACE1) inhibitors. These inhibitors are a focal point in the research for treatments of Alzheimer's disease. In a patented synthetic route, this compound is reduced to 2-(3-(benzyloxy)phenyl)ethan-1-amine. This amine is then utilized in a multi-step process to construct complex macrocyclic structures designed to inhibit the β-secretase enzyme, which is involved in the production of amyloid-β peptides.

Furthermore, this compound is a key starting material in the synthesis of novel dihydropyridoisoquinolinones, which have been identified as antagonists of the G-protein-coupled receptor 84 (GPR84). GPR84 is implicated in inflammatory processes, and its antagonists are being investigated for the treatment of various inflammatory disorders. The synthesis involves the reduction of this compound to 2-(3-benzyloxyphenyl)ethanamine, which is a critical component in the subsequent construction of the heterocyclic core of the dihydropyridoisoquinolinone molecule.

The following table summarizes the bioactive molecules developed using this compound as a key intermediate.

| Bioactive Molecule Class | Therapeutic Target | Disease Indication | Role of this compound |

| Macrocycle Derivatives | β-secretase (BACE1) | Alzheimer's Disease | Precursor to a key amine intermediate |

| Dihydropyridoisoquinolinones | GPR84 | Inflammatory Disorders | Starting material for the synthesis of the heterocyclic core |

Building Block in Materials Science

The chemical versatility of this compound also lends itself to applications in materials science, where it functions as a valuable building block for the creation of functional polymers and novel materials with tailored properties.

In the field of polymer chemistry, this compound can be envisioned as a precursor to monomers that introduce specific functionalities into the polymer backbone. While direct polymerization of this compound is not a common approach, its derivatives can be designed to be polymerizable. For instance, the benzyloxy group can be deprotected to a phenol, which can then be modified to include a polymerizable group like an acrylate (B77674) or a styrene.

A notable example is the synthesis of polylactide copolymers with pendant benzyloxy groups. In this approach, a related monomer derived from O-benzyl-L-serine is copolymerized with lactide. This process yields a biodegradable polyester (B1180765) with pendant benzyloxy groups. The benzyloxy group, originating from a structure akin to that in this compound, serves as a protected hydroxyl group. This protecting group strategy is crucial for achieving controlled polymerization and subsequent functionalization.

The true potential of incorporating this compound-derived structures into polymers lies in the subsequent development of novel materials with specific functionalities. Following the synthesis of polymers with pendant benzyloxy groups, the benzyl ether can be cleaved to reveal hydroxyl groups. These hydroxyl groups along the polymer chain provide reactive sites for further modification.

For example, these hydroxyl-functionalized polymers can be reacted with molecules like succinic anhydride (B1165640) to introduce carboxylic acid groups. These carboxylic acid-functionalized polymers are then amenable to standard carbodiimide (B86325) coupling reactions to attach amine-containing biological molecules, such as peptides or biotin (B1667282) derivatives. This methodology allows for the creation of biofunctional materials. An RGD-containing peptide sequence has been successfully tethered to such copolymer films, which was shown to enhance the adhesion of epithelial cells. This strategy opens the door to fabricating a versatile class of biodegradable and biocompatible materials for applications in tissue engineering and targeted drug delivery.

The table below outlines the pathway from a this compound-like structure to a functional material.

| Starting Moiety Feature | Polymer Type | Post-Polymerization Modification | Resulting Functionality | Potential Application |

| Pendant Benzyloxy Group | Polylactide Copolymer | Debenzylation, Succinylation, Carbodiimide Coupling | Covalently Attached Biomolecules (e.g., Peptides) | Biofunctional Scaffolds for Tissue Engineering |

Applications in Natural Product Synthesis

The structural motifs present in this compound make it a valuable intermediate in the synthesis of various natural products and their derivatives. The benzyloxyphenyl group is a common feature in many complex natural molecules, and the nitrile group provides a versatile handle for a variety of chemical transformations.

This compound is an ideal starting material for the synthesis of molecules containing the stilbene (B7821643) structural motif. Stilbenes are a class of naturally occurring compounds known for their diverse biological activities, including antioxidant and anticancer properties. The synthesis of stilbene derivatives often involves Wittig or Horner-Wadsworth-Emmons reactions, where a substituted benzaldehyde (B42025) is reacted with a phosphonium (B103445) ylide or a phosphonate (B1237965) carbanion. The phenylacetonitrile (B145931) moiety of this compound can be converted to a benzaldehyde through reduction of the nitrile to an amine, followed by hydrolysis and oxidation, or through direct reduction to an aldehyde using reagents like diisobutylaluminium hydride (DIBAL-H). The resulting 3-benzyloxybenzaldehyde (B162147) can then be used in olefination reactions to construct the stilbene backbone.

Similarly, the core structure of this compound is amenable to the synthesis of isoquinoline (B145761) alkaloids, a large and diverse group of natural products with a broad range of pharmacological activities. The synthesis of the isoquinoline scaffold can be achieved through methods like the Bischler-Napieralski or Pictet-Spengler reactions, which typically involve the cyclization of a β-phenylethylamine. As previously mentioned, this compound can be readily reduced to 2-(3-benzyloxyphenyl)ethanamine, which is a classic precursor for these cyclization reactions to form the core tetrahydroisoquinoline ring system found in many alkaloids.

Beyond the synthesis of core natural product skeletons, this compound serves as an important intermediate for the preparation of various phytochemical derivatives. Furanocoumarins, for instance, are a class of phytochemicals found in many plants, known for their photosensitizing effects. The synthesis of furanocoumarin derivatives can involve the construction of a coumarin (B35378) ring system onto a phenolic precursor. The 3-benzyloxyphenyl moiety of this compound, after conversion of the nitrile group and deprotection of the benzyl ether, can serve as the phenolic component for building the coumarin core, which can then be further elaborated to form furanocoumarins.

The ability to use this compound to access these key structural motifs allows for the synthesis of a wide range of natural product analogues. This is crucial for structure-activity relationship (SAR) studies, where systematic modifications of a natural product's structure are made to optimize its biological activity and pharmacokinetic properties. The benzyloxy group provides a convenient protecting group for the phenolic hydroxyl, which can be removed at a later stage in the synthesis to yield the final natural product or derivative.

The following table highlights the potential of this compound in the synthesis of different classes of natural products and their derivatives.

| Natural Product Class / Motif | Key Synthetic Transformation of this compound | Targeted Structural Motif |

| Stilbenes | Conversion of nitrile to aldehyde, followed by olefination | 1,2-Diarylethene |

| Isoquinoline Alkaloids | Reduction of nitrile to amine, followed by cyclization | Tetrahydroisoquinoline |

| Furanocoumarins | Conversion of nitrile and deprotection to form a phenolic precursor for coumarin synthesis | Fused Benzene (B151609) and α-Pyrone Rings |

Computational and Theoretical Studies of 3 Benzyloxyphenylacetonitrile

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These studies are fundamental in rational drug design and materials science, allowing for the exploration of molecular conformations, interactions with biological targets, and the prediction of activity based on structural properties.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, and their relative energies. Due to the rotation around single bonds, a flexible molecule like 3-Benzyloxyphenylacetonitrile can adopt numerous conformations. The presence of a flexible ether linkage and the cyanomethyl group allows for significant conformational variability.

Energy minimization calculations are employed to identify the most stable conformers, which correspond to local or global minima on the potential energy surface. Techniques such as molecular dynamics simulations and Monte Carlo methods are used to explore the conformational space. nih.gov For molecules containing a benzyloxy substituent, computer-aided conformational analysis helps in designing ligands with specific shapes to fit into receptor binding sites. nih.gov The goal is to find the three-dimensional arrangement of the molecule that has the lowest internal energy. This stable conformation is crucial as it often represents the biologically active form of the molecule. Studies on similar organic compounds show that the relative stability of conformers can be determined by simulating experimental data, revealing which conformations are predominantly present. rsc.orgmdpi.com

Table 1: Key Torsional Angles in this compound for Conformational Analysis

| Torsional Angle | Description | Expected Influence on Conformation |

| C(phenyl)-O-CH₂-C(benzyl) | Rotation around the ether linkage | Determines the relative orientation of the two phenyl rings. |

| C(phenyl)-C-C≡N | Rotation of the cyanomethyl group | Influences the position of the nitrile group relative to the phenyl ring. |

This table represents typical torsional angles that would be investigated in a conformational analysis of this compound. The actual values would be determined through computational energy minimization.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor), such as a protein or enzyme. researchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding how a potential drug might interact with its biological target.

In the context of this compound, docking studies would involve placing the molecule into the binding site of a specific receptor. The benzyloxy group has been identified as a key pharmacophoric determinant in ligands designed for targets like the benzodiazepine (B76468) receptor (BZR). nih.gov Computational studies on similar structures have explored interactions with various receptors, demonstrating the utility of this approach. nih.govajchem-a.commdpi.com The docking process calculates a "docking score," which estimates the binding affinity, and reveals specific interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-receptor complex. nih.govnih.gov

Table 2: Potential Ligand-Receptor Interactions for this compound

| Interaction Type | Potential Functional Group Involved | Example Receptor Residue |

| Hydrogen Bonding | Nitrile (N atom as acceptor) | Amino acids with donor groups (e.g., Ser, Thr, Tyr) |

| π-π Stacking | Phenyl rings | Aromatic amino acids (e.g., Phe, Tyr, Trp) |

| Hydrophobic Interactions | Benzyl (B1604629) and phenyl groups | Aliphatic amino acids (e.g., Leu, Ile, Val) |

| van der Waals Forces | Entire molecule | Various residues in the binding pocket |

This table illustrates the types of interactions that would be analyzed in a molecular docking study of this compound with a hypothetical protein target.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key structural features, or "descriptors," that influence activity, QSAR models can predict the potency of new, unsynthesized molecules.

For compounds related to this compound, 3D-QSAR methods like Molecular Field Analysis (MFA) and Receptor Surface Analysis (RSA) have been employed. researchgate.net These models consider the three-dimensional properties of molecules, such as their shape and electrostatic fields. researchgate.netpku.edu.cn For instance, research has shown that the benzyloxy substituent can serve as a crucial pharmacophoric descriptor for agonist activity at certain receptors. nih.gov QSAR studies on related structures have explored how parameters like lipophilicity, electronic properties, and steric bulk of substituents on the phenyl rings correlate with binding affinity. nih.gov Such models can guide the design of more potent analogs by suggesting structural modifications that are predicted to enhance biological activity. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations use the principles of quantum mechanics to study molecules. These methods provide detailed information about electronic structure, which governs chemical bonding, reactivity, and spectroscopic properties. They are essential for understanding reaction mechanisms and predicting chemical behavior with high accuracy. aps.org

Quantum chemical methods, such as Density Functional Theory (DFT), are used to calculate the electronic properties of a molecule. epstem.netuni-greifswald.de For this compound, these calculations can determine its molecular orbital energies, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability. ajchem-a.com

Other calculated properties include the molecular electrostatic potential (MEP) map, which shows the charge distribution and predicts sites for electrophilic and nucleophilic attack. Atomic charge calculations can further pinpoint reactive centers within the molecule. epstem.net

Table 3: Representative Data from Quantum Chemical Calculations

| Property | Description | Predicted Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital | Indicates regions susceptible to electrophilic attack (electron donation). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Indicates regions susceptible to nucleophilic attack (electron acceptance). |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Correlates with chemical reactivity and kinetic stability. |

| Electrostatic Potential | Distribution of charge on the molecular surface | Identifies electron-rich (e.g., nitrile N, ether O) and electron-poor regions. |

This table presents typical electronic properties that would be calculated for this compound to predict its reactivity.

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface (PES) for a reaction, researchers can identify the lowest energy path from reactants to products. This involves locating and characterizing transition states—the high-energy structures that connect reactants, intermediates, and products. nih.gov

For a molecule like this compound, this analysis could be applied to understand its synthesis, degradation, or metabolic pathways. For example, theoretical studies on the reactions of the benzyl group have used quantum chemistry and statistical reaction rate theory to determine reaction kinetics and product branching ratios. rsc.org Such calculations provide the activation energy of each step, which is the energy barrier that must be overcome for the reaction to proceed. This information is critical for predicting reaction rates and understanding how factors like temperature and catalysts might influence the reaction outcome. rsc.orgnih.gov

Cheminformatics and Database Analysis

Cheminformatics tools and comprehensive chemical databases serve as a foundational resource for the computational analysis of this compound. These platforms allow for the systematic exploration of its chemical structure, physicochemical properties, and the identification of structurally similar compounds. By leveraging these resources, it is possible to collate data that can inform predictive models and facilitate a deeper understanding of the molecule's potential biological activities and toxicological profile.

Databases such as PubChem, ChemSpider, and the NIST Chemistry WebBook provide curated information on this compound, including its canonical SMILES representation, IUPAC name, molecular formula (C15H13NO), and molecular weight (223.27 g/mol ) chemspider.comuni.lunist.gov. This fundamental data is the starting point for more advanced computational analyses, including the prediction of properties such as lipophilicity (e.g., XlogP) and the identification of potential structural alerts for toxicity.

Exploring Structural Analogs and Their Properties

A key aspect of cheminformatics is the ability to identify and analyze structural analogs to infer the properties of a query compound, a process often referred to as read-across. For this compound, structural analogs can be categorized based on variations in the substitution pattern of the phenylacetonitrile (B145931) core and the nature of the ether linkage. The analysis of these analogs provides valuable insights into how structural modifications influence physicochemical and biological properties.

The parent compound, Phenylacetonitrile , is a well-characterized molecule. Its toxicological profile indicates that it can be fatal if swallowed, comes in contact with skin, or is inhaled sdfine.comnih.gov. It is also known to cause skin and eye irritation sdfine.comnih.gov. This information provides a baseline for assessing the potential hazards associated with the phenylacetonitrile scaffold.

The benzyloxy moiety itself is present in a wide range of biologically active molecules. Studies on various benzyloxy derivatives have shown that this functional group can confer a range of biological activities, including the inhibition of monoamine oxidase (MAO), which is relevant in the context of neurodegenerative diseases google.comnih.govnih.gov. The presence of the benzyloxy group can significantly influence the lipophilicity and metabolic stability of a compound, which in turn affects its pharmacokinetic and toxicodynamic profile.

A comparative analysis of these structural analogs is crucial for building predictive models. By compiling data on the known properties of these related compounds, it is possible to estimate the likely properties of this compound.

| Compound Name | Structure | Key Properties/Activities | Relevance as an Analog |

|---|---|---|---|

| Phenylacetonitrile | C6H5CH2CN | Toxic (ingestion, dermal, inhalation), irritant sdfine.comnih.gov | Core scaffold of this compound. |

| 3-Methoxyphenylacetonitrile | CH3OC6H4CH2CN | Acaricidal efficacy researchgate.net | Provides insight into the effect of a meta-alkoxy substituent. |

| 4-Methoxyphenylacetonitrile | CH3OC6H4CH2CN | Acaricidal efficacy researchgate.net | Comparison for the positional effect of the alkoxy group. |

| 4-Hydroxyphenylacetonitrile | HOC6H4CH2CN | Acaricidal efficacy researchgate.net | Analog with a hydrogen bond donor group. |

| Various Benzyloxy Derivatives | - | MAO inhibition, potential for neuroprotective effects google.comnih.govnih.gov | Indicates potential biological targets for the benzyloxy moiety. |

Predictive Toxicology and Risk Assessment

In the absence of extensive empirical toxicological data for this compound, predictive toxicology models offer a valuable means of preliminary risk assessment. These in silico methods utilize computational algorithms to predict the potential toxicity of a chemical based on its structure researchgate.netnih.gov. These predictions can encompass a range of toxicological endpoints, including carcinogenicity, mutagenicity, hepatotoxicity, and developmental toxicity nih.gov.

The predictive process for this compound would involve several computational approaches:

Quantitative Structure-Activity Relationship (QSAR) Models: These models correlate variations in the chemical structure of a series of compounds with their biological activity or toxicity. By inputting the structure of this compound into validated QSAR models, it is possible to obtain quantitative predictions for various toxicity endpoints.

Read-Across: As discussed in the previous section, the toxicological data from structurally similar compounds can be used to infer the potential toxicity of this compound. For example, the known toxicity of phenylacetonitrile suggests that the core structure may contribute to irritant and acute toxic effects sdfine.comnih.gov.

Expert Systems: These are software platforms that integrate multiple predictive models and databases to provide a comprehensive toxicological assessment. They can generate predictions for a wide array of endpoints and often provide a measure of the confidence in each prediction.

A preliminary predictive toxicological assessment of this compound, based on its structural features and knowledge from analogs, would suggest a need for careful evaluation of potential skin and eye irritation, as well as systemic toxicity upon exposure. The metabolic fate of the benzyloxy and nitrile groups would be a key area of investigation in a more detailed risk assessment.

| Toxicological Endpoint | Basis for Prediction | Predicted Risk Level (Hypothetical) |

|---|---|---|

| Acute Oral Toxicity | Toxicity of Phenylacetonitrile sdfine.com | Moderate to High |

| Dermal Toxicity | Toxicity of Phenylacetonitrile sdfine.com | Moderate to High |

| Skin Irritation | Irritancy of Phenylacetonitrile sdfine.com | Likely |

| Eye Irritation | Irritancy of Phenylacetonitrile sdfine.com | Likely |

| Mutagenicity | General screening of functional groups | Requires specific modeling or testing |

| Hepatotoxicity | Metabolism of the benzyloxy group | Requires specific modeling or testing |

It is important to emphasize that these in silico predictions are probabilistic and serve as a guide for further experimental testing rather than a definitive assessment of risk.

Analytical Methodologies for Characterization and Quantification in Research

Spectroscopic Techniques

Spectroscopy is a cornerstone of molecular characterization, providing detailed information about atomic connectivity, functional groups, and electronic structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, the precise structure of 3-Benzyloxyphenylacetonitrile can be confirmed.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the electronic environment of every hydrogen atom in the molecule. The benzylic protons (Ar-CH₂-O) are expected to appear as a singlet at approximately 5.1 ppm. The methylene (B1212753) protons of the acetonitrile (B52724) group (-CH₂-CN) would likely resonate as a singlet around 3.7 ppm. The aromatic protons from both the benzyl (B1604629) group and the phenylacetonitrile (B145931) moiety would produce complex multiplets in the range of 6.9 to 7.5 ppm orgchemboulder.comoregonstate.educhemistryconnected.com.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals each unique carbon environment. The carbon of the nitrile group (C≡N) is expected to have a characteristic chemical shift in the range of 115-120 ppm ucalgary.calibretexts.org. The benzylic carbon (Ar-C H₂-O) would likely appear around 70 ppm, while the acetonitrile methylene carbon (-C H₂-CN) would be found further upfield. The various aromatic carbons would generate a series of signals between approximately 115 and 160 ppm youtube.com.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Ar-C H₂-O | ~ 5.1 (singlet, 2H) | ~ 70 | Benzylic protons adjacent to an oxygen atom are deshielded. |

| Ar-C H₂-CN | ~ 3.7 (singlet, 2H) | ~ 23 | Methylene protons adjacent to a nitrile group. |

| C ≡N | N/A | ~ 118 | Characteristic shift for a nitrile carbon ucalgary.calibretexts.org. |

| Aromatic C-H | ~ 6.9 - 7.5 (multiplet, 9H) | ~ 115 - 137 | Signals from two different phenyl rings. |

| Aromatic C-O | N/A | ~ 158 | Quaternary carbon attached to the ether oxygen. |

| Aromatic C-CH₂ | N/A | ~ 130 | Quaternary carbon attached to the acetonitrile group. |

Infrared (IR) spectroscopy is utilized to identify the specific functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands.

The most prominent peak would be from the nitrile (C≡N) stretching vibration, which is expected to appear as a sharp, medium-to-strong band in the 2240-2260 cm⁻¹ region spectroscopyonline.commasterorganicchemistry.comvscht.czuc.edu. The presence of an aryl alkyl ether linkage is confirmed by two strong C-O stretching bands, typically around 1250 cm⁻¹ (asymmetric stretch) and 1040 cm⁻¹ (symmetric stretch) blogspot.comspectroscopyonline.comlibretexts.org. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the two methylene groups will appear just below 3000 cm⁻¹. Finally, C=C stretching vibrations within the aromatic rings are expected in the 1450-1600 cm⁻¹ region.

Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Nitrile (C≡N) | Stretch | 2240 - 2260 | Medium, Sharp spectroscopyonline.commasterorganicchemistry.com |

| Aryl Ether (Ar-O-C) | Asymmetric Stretch | ~ 1250 | Strong blogspot.comspectroscopyonline.com |

| Alkyl Ether (C-O-Ar) | Symmetric Stretch | ~ 1040 | Strong blogspot.comspectroscopyonline.com |

| Aromatic C-H | Stretch | 3030 - 3100 | Medium |

| Aliphatic C-H (CH₂) | Stretch | 2850 - 2960 | Medium |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the molecule's structure through its fragmentation pattern. For this compound (C₁₅H₁₃NO), the molecular weight is 223.27 g/mol . The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 223.

The fragmentation pattern is highly predictable. The most characteristic fragmentation for compounds containing a benzyl group is the cleavage of the benzylic C-O bond. This cleavage results in the formation of a benzyl cation, which rearranges to the highly stable, aromatic tropylium (B1234903) ion (C₇H₇⁺) at m/z = 91 youtube.comchemconnections.orgmiamioh.eduucla.edumorressier.com. Due to its exceptional stability, this ion is often the most abundant fragment, making it the base peak in the spectrum. Other potential fragments would arise from the loss of the cyanomethyl radical (•CH₂CN) or cleavage of the entire benzyloxy group.

Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 223 | [M]⁺ | [C₁₅H₁₃NO]⁺ | Molecular Ion |

| 91 | [C₇H₇]⁺ | Tropylium ion | Expected Base Peak due to high stability youtube.comchemconnections.orgucla.edu. |

| 183 | [M - CH₂CN]⁺ | [C₁₃H₁₁O]⁺ | Loss of the cyanomethyl radical. |

| 116 | [C₈H₆N]⁺ | [M - C₇H₇O]⁺ | Loss of the benzyloxy radical. |

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons to higher energy orbitals. This technique is particularly useful for analyzing compounds with chromophores, such as aromatic rings and other conjugated systems.